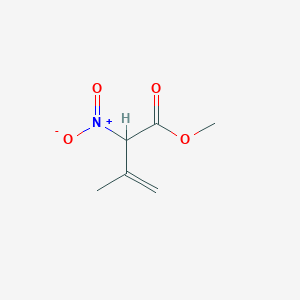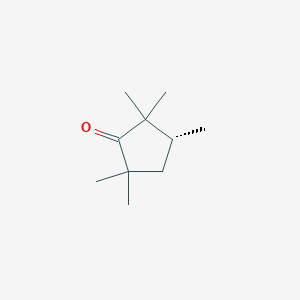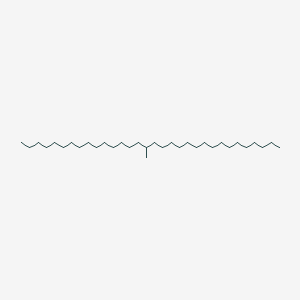![molecular formula C38H26 B14610462 9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene CAS No. 60949-13-5](/img/structure/B14610462.png)
9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene is a complex organic compound known for its luminescent properties. It is widely used in organic light-emitting diodes (OLEDs) due to its ability to emit both fluorescent and phosphorescent light. This compound is also known for its stability and broad absorption spectrum .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and a halide, which in this case are derivatives of naphthalene and anthracene . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques like sublimation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Yields reduced anthracene derivatives.
Substitution: Forms halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions.
Biology: Employed in bioimaging due to its luminescent properties.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Widely used in the production of OLEDs and other electronic devices.
Mecanismo De Acción
The compound exerts its effects primarily through its luminescent properties. When excited by an external energy source, it emits light through fluorescence and phosphorescence. The molecular targets include various organic molecules in OLEDs, where it acts as a host material to facilitate electron and hole transport .
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Di(naphthalen-2-yl)anthracene
- 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene
- 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene offers a unique combination of stability, broad absorption spectrum, and dual luminescent properties. These characteristics make it particularly suitable for use in high-efficiency OLEDs and other advanced electronic applications .
Propiedades
Número CAS |
60949-13-5 |
|---|---|
Fórmula molecular |
C38H26 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
9,10-bis(2-naphthalen-1-ylethenyl)anthracene |
InChI |
InChI=1S/C38H26/c1-3-17-31-27(11-1)13-9-15-29(31)23-25-37-33-19-5-7-21-35(33)38(36-22-8-6-20-34(36)37)26-24-30-16-10-14-28-12-2-4-18-32(28)30/h1-26H |
Clave InChI |
CSFGXUPLPIOPKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=CC3=C4C=CC=CC4=C(C5=CC=CC=C53)C=CC6=CC=CC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)



![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)




![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)


